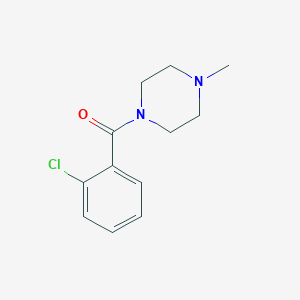![molecular formula C17H21Cl2NO4 B221384 Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which has been shown to have therapeutic effects in a variety of neurological and psychiatric disorders.
Mechanism of Action
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. By increasing the levels of GABA, this compound enhances the inhibitory effects of GABAergic neurotransmission, which can reduce neuronal activity and have therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a variety of effects on neuronal activity. Some of the biochemical and physiological effects of this compound include:
1. Increased inhibition of neuronal activity: By enhancing the inhibitory effects of GABAergic neurotransmission, this compound can reduce neuronal activity and have therapeutic effects in a variety of neurological and psychiatric disorders.
2. Reduced seizure activity: Studies have shown that this compound can reduce seizure activity in animal models of epilepsy.
3. Reduced drug-seeking behavior: this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective: this compound is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in neuronal activity.
2. Well-tolerated: this compound has been shown to be well-tolerated in preclinical and clinical studies, which makes it a useful tool for studying the therapeutic effects of GABA modulation in humans.
Some of the limitations of this compound include:
1. Limited bioavailability: this compound has limited bioavailability, which can make it difficult to achieve therapeutic levels in the brain.
2. Limited stability: this compound is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate. Some of these include:
1. Clinical trials: Clinical trials are currently underway to investigate the efficacy of this compound in a variety of neurological and psychiatric disorders.
2. Novel formulations: Researchers are exploring novel formulations of this compound that can improve its bioavailability and stability.
3. Combination therapies: Researchers are exploring the potential of combining this compound with other drugs to enhance its therapeutic effects.
4. Mechanistic studies: Researchers are conducting mechanistic studies to better understand the role of GABA in neuronal activity and the therapeutic effects of GABA modulation.
Synthesis Methods
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with piperidine and ethyl chloroformate to form this compound.
Scientific Research Applications
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in a variety of neurological and psychiatric disorders. Some of the areas of research include:
1. Epilepsy: Studies have shown that this compound can reduce seizure activity in animal models of epilepsy. Clinical trials are currently underway to investigate its efficacy in humans.
2. Addiction: this compound has been shown to reduce drug-seeking behavior in animal models of addiction. Clinical trials are currently underway to investigate its efficacy in humans.
3. Anxiety and Depression: this compound has been shown to have anxiolytic and antidepressant effects in animal models. Clinical trials are currently underway to investigate its efficacy in humans.
properties
Molecular Formula |
C17H21Cl2NO4 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H21Cl2NO4/c1-3-23-17(22)12-6-8-20(9-7-12)16(21)11(2)24-15-5-4-13(18)10-14(15)19/h4-5,10-12H,3,6-9H2,1-2H3 |
InChI Key |
DLERBDLFWJCZBV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)






